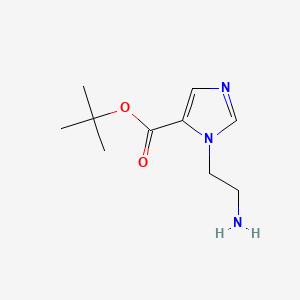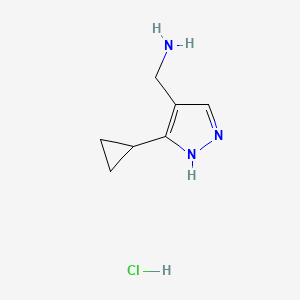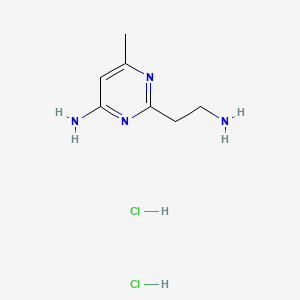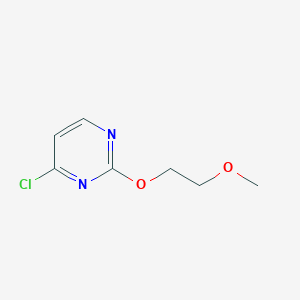
4-Chloro-2-(2-methoxyethoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(2-methoxyethoxy)pyrimidine is a heterocyclic aromatic compound with the molecular formula C7H9ClN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methoxyethoxy)pyrimidine typically involves the reaction of 4-chloropyrimidine with 2-methoxyethanol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(2-methoxyethoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(2-methoxyethoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals such as herbicides and fungicides.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(2-methoxyethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The chlorine and methoxyethoxy groups can interact with the active sites of target proteins, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(2-methoxyethoxy)pyrimidine
- 4-Chloro-2-methylthiopyrimidine
- 4-Chloro-5-bromo-2-(methylthio)pyrimidine
Comparison
4-Chloro-2-(2-methoxyethoxy)pyrimidine is unique due to the presence of the methoxyethoxy group, which imparts specific solubility and reactivity characteristics. Compared to similar compounds, it may offer better pharmacokinetic properties or enhanced reactivity in certain chemical reactions. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C7H9ClN2O2 |
|---|---|
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
4-chloro-2-(2-methoxyethoxy)pyrimidine |
InChI |
InChI=1S/C7H9ClN2O2/c1-11-4-5-12-7-9-3-2-6(8)10-7/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
ARARABVMUKJRLX-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=NC=CC(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



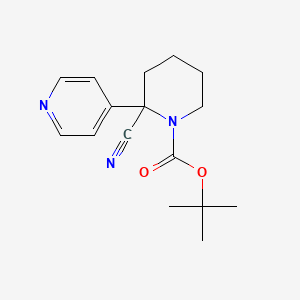
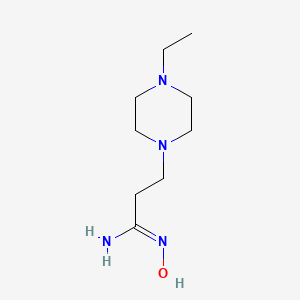
![Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B13520292.png)
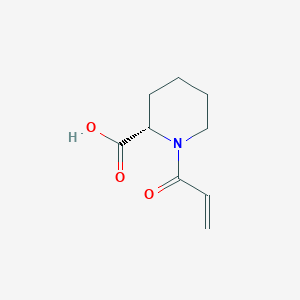

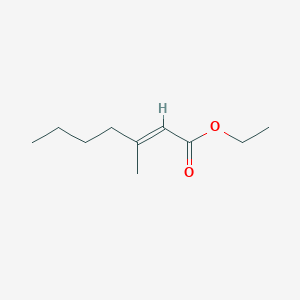
![(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid](/img/structure/B13520316.png)
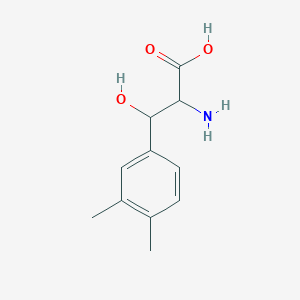
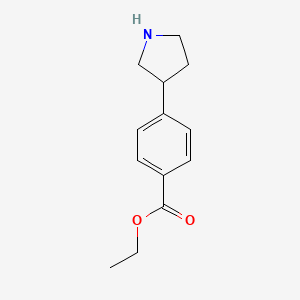
![(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid](/img/structure/B13520333.png)
